N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-6-5-13(8-14(15)17(21)23)20-16(22)12-4-3-7-18-9-12/h3-11H,1-2H3,(H,20,22) |
InChI Key |
VEWAHNJDSLSYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Critical parameters include:
-
Temperature : Reactions are conducted at 80–100°C to accelerate cyclization.
-
Catalysts : Copper iodide (CuI) and palladium chloride (PdCl₂) enhance coupling efficiency in later stages.
-
Solvents : Acetonitrile and chlorobenzene are preferred for their ability to dissolve polar intermediates.
A representative protocol from Patent CN111704604B involves chlorination of methyl acetyl (2-methyl-4-perfluoropropanephenyl) carbamate using chlorine gas, initiated by azobisisobutyronitrile (AIBN) in chlorobenzene at 55–60°C. This step achieves a 62–66.5% yield after recrystallization with toluene.
Solvent-Free Synthesis for Improved Sustainability
Recent advancements emphasize solvent-free methods to reduce environmental impact. For example, anthranilic acid and pyridine-3-carboxamide are combined in a mortar, heated to 130°C for 5 hours, and washed with sodium bicarbonate to remove unreacted acid. This approach avoids toxic solvents and simplifies purification, achieving a 58% yield.
Comparative Analysis of Solvent-Free vs. Traditional Methods
| Parameter | Solvent-Free | Traditional |
|---|---|---|
| Yield | 58% | 62–66.5% |
| Reaction Time | 5 hours | 10–48 hours |
| Purity | 95–97% | 97.5–98.5% |
| Environmental Impact | Low | Moderate |
While solvent-free methods offer ecological benefits, traditional approaches achieve higher purity due to advanced recrystallization techniques.
Palladium-Catalyzed Coupling for Enhanced Efficiency
Palladium-catalyzed reactions have emerged as a high-efficiency strategy. Jiang et al. demonstrated the use of PdCl₂ and tert-butyl isocyanide to couple 2-aminobenzamides with aryl halides, forming the quinazolinone core in 72% yield. Subsequent amidation with pyridine-3-carboxylic acid under alkaline conditions completes the synthesis.
Optimization of Catalytic Systems
Key optimizations include:
-
Catalyst Loading : 5 mol% PdCl₂ with 0.1 equivalent DPPP ligand.
-
Additives : Calcium chloride (CaCl₂) and sodium tert-butoxide (NaOtBu) improve reaction rates.
This method reduces side reactions and is scalable for industrial applications.
Recrystallization and Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material. The patent CN111704604B highlights recrystallization using toluene, which increases purity from 95% to 97.5–98.5%. Similarly, ethanol recrystallization in solvent-free methods achieves 95–97% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions include quinazoline N-oxides, hydroxylated quinazolines, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, research is focused on its potential as an anti-cancer agent. The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- Steric Effects : Propan-2-yl at position 3 may hinder binding to shallow enzyme pockets compared to smaller substituents.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 297.31 g/mol. The compound is characterized by the presence of a quinazoline scaffold, which is known for its diverse pharmacological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have been reported as inhibitors of hepatitis C virus (HCV) NS5B polymerase. A notable compound showed an IC50 value of 8.8 μM against HCV, indicating significant antiviral activity .
Table 1: Antiviral Activity of Quinazoline Derivatives
| Compound | Target Virus | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 9k | HCV NS5B | 8.8 | High |
| Compound A | Influenza | 0.35 | Moderate |
| Compound B | HSV | 0.20 | High |
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been explored extensively. Compounds similar to N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine have demonstrated effective bacteriostatic activity against various Gram-positive bacteria.
Case Study: Time-Growth Kinetics
A study evaluated the time-growth kinetics of a related compound against Staphylococcus aureus and Enterococcus faecalis. The results indicated that at higher concentrations, the compound exhibited bacteriostatic effects comparable to standard antibiotics like linezolid .
Table 2: Antibacterial Activity Against Gram-positive Bacteria
| Bacteria | MIC (μg/mL) | Bacteriostatic Effect |
|---|---|---|
| Staphylococcus aureus | 16 | Strong |
| Enterococcus faecalis | 32 | Moderate |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been recognized in various studies, particularly in targeting specific cancer pathways. Compounds have shown promise in inhibiting cell proliferation in cancer cell lines.
The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, certain derivatives have been shown to inhibit the BRAF signaling pathway, which is crucial in various malignancies.
Table 3: Anticancer Activity in Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | MCF7 | 15 | BRAF inhibition |
| Compound D | A549 | 20 | Apoptosis induction |
Q & A
Q. What are the critical steps in synthesizing N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide, and how are intermediates validated?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of quinazolinone precursors with pyridine-3-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous DMF at 60°C for 18 hours .
- Purification : Recrystallization or column chromatography to isolate intermediates and final products.
- Validation : High-resolution NMR (1H, 13C) to confirm bond connectivity, and HPLC to assess purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and spatial arrangement .
- Mass spectrometry : ESI-MS confirms molecular weight with precision (e.g., m/z calculated vs. observed) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise due to assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:
- Dose-response standardization : Use fixed DMSO concentrations (<0.1%) to minimize solvent interference.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to validate target specificity .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR studies : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., isopropyl group at position 3) with logP and solubility .
- Docking simulations : AutoDock Vina predicts binding affinity to targets like RORγt receptors, guiding structural modifications (e.g., fluorination to enhance metabolic stability) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer :
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and temperatures (4°C to 40°C) to isolate stable polymorphs.
- Twinned crystals : SHELXD resolves twinning via intensity-based algorithms .
- Data collection : High-flux synchrotron sources (e.g., Diamond Light Source) improve weak diffraction patterns .
Key Considerations for Experimental Design
- Stereochemical purity : Chiral HPLC (e.g., CHIRALPAK AD-H column) ensures enantiomeric excess >99% for in vivo studies .
- Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
